molecular formula C12H18F3NO3 B2391665 tert-Butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate CAS No. 2138192-03-5

tert-Butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate

Cat. No. B2391665
M. Wt: 281.275
InChI Key: XALZKBXGDLKILO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and agrochemicals. This compound is also known as TFP, and its chemical formula is C13H19F3NO3. The purpose of

Scientific Research Applications

Synthesis of Key Intermediates Tert-Butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate is an important intermediate in synthesizing various biologically active compounds. For instance, it serves as a precursor in the synthesis of small molecule anticancer drugs. Through a series of reactions including nucleophilic substitution, oxidation, halogenation, and elimination, high yields of the target compound can be achieved, indicating its significance in drug development and cancer therapeutics (Zhang et al., 2018). Similarly, its derivatives have been synthesized as intermediates in crizotinib, an anticancer drug, highlighting its pivotal role in medicinal chemistry (Kong et al., 2016).

Structural Analysis and Optimization The compound exhibits intriguing structural properties, as evidenced by X-ray studies. For example, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate shows a specific axial orientation of the isobutyl side chain, and its reduction leads to other structurally relevant compounds. These findings are crucial for understanding the molecular geometry and optimizing further reactions (Didierjean et al., 2004).

Chemical Transformations and Utility Chemical transformations of tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate and its derivatives have been extensively studied, revealing its versatility in organic synthesis. For instance, coupling reactions with arylboronic acids produce a series of valuable compounds, suggesting its adaptability in synthesizing diverse molecular structures (Wustrow & Wise, 1991). Moreover, the synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines from its derivatives illustrates its application in creating new scaffolds for pharmaceuticals (Harmsen et al., 2011).

Anticorrosive Properties Beyond pharmaceutical applications, tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate derivatives have shown promising results in corrosion inhibition. A study on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrated its potential in protecting carbon steel surfaces in corrosive environments, indicating its utility in industrial applications (Praveen et al., 2021).

properties

IUPAC Name

tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO3/c1-10(2,3)19-9(18)16-6-4-11(8-17,5-7-16)12(13,14)15/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALZKBXGDLKILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate

CAS RN

2138192-03-5
Record name tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate
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